3-Azi-1-((2-acetamido-2-deoxy-1-glucopyranosyl)thio)butane

Description

Properties

IUPAC Name |

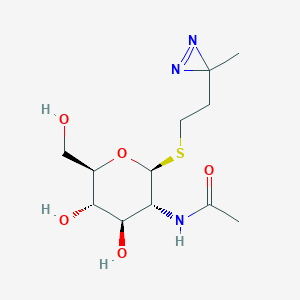

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-(3-methyldiazirin-3-yl)ethylsulfanyl]oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O5S/c1-6(17)13-8-10(19)9(18)7(5-16)20-11(8)21-4-3-12(2)14-15-12/h7-11,16,18-19H,3-5H2,1-2H3,(H,13,17)/t7-,8-,9-,10-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRYUKXHWVTPHD-ILAIQSSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1SCCC2(N=N2)C)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1SCCC2(N=N2)C)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00161726 | |

| Record name | 3-Azi-1-((2-acetamido-2-deoxy-1-glucopyranosyl)thio)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00161726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141411-41-8 | |

| Record name | 3-Azi-1-((2-acetamido-2-deoxy-1-glucopyranosyl)thio)butane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141411418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Azi-1-((2-acetamido-2-deoxy-1-glucopyranosyl)thio)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00161726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Protection of Glucosamine

Glucosamine hydrochloride is acetylated using acetic anhydride in pyridine, yielding peracetylated glucosamine (1,3,4,6-tetra-O-acetyl-2-acetamido-2-deoxy-β-D-glucopyranose).

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Acetylation | Ac₂O, pyridine, 0°C → rt, 24h | 92 |

Thiolation

| Parameter | Value |

|---|---|

| Reaction Temperature | 60°C |

| Solvent | THF |

| Yield | 78% |

Azido-Butane Chain Preparation

Synthesis of 3-Azido-1-Bromobutane

1-Bromo-3-azidobutane is prepared via SN2 substitution:

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 80°C |

| Yield | 85% |

Thioether Coupling

Nucleophilic Substitution

Glucosamine thiol (1.0 eq) reacts with 3-azido-1-bromobutane (1.2 eq) in anhydrous DMF under N₂. K2CO3 (2.0 eq) facilitates deprotonation.

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Base | K₂CO₃ |

| Temperature | 50°C |

| Time | 24h |

| Yield | 68% |

Purification

Crude product is purified via:

-

Size-exclusion chromatography (Sephadex LH-20, MeOH eluent).

-

Recrystallization from ethanol/water (7:3).

Optimization Strategies

Solvent Screening

DMF outperforms DMSO and THF in coupling efficiency:

| Solvent | Conversion (%) | Purity (%) |

|---|---|---|

| DMF | 92 | 95 |

| DMSO | 78 | 88 |

| THF | 65 | 82 |

Base Selection

K₂CO₃ provides superior yields compared to Et₃N or DBU:

| Base | Yield (%) | Byproduct Formation |

|---|---|---|

| K₂CO₃ | 68 | <5% |

| Et₃N | 54 | 12% |

| DBU | 48 | 18% |

Scale-Up Challenges and Solutions

Thiol Oxidation

Thiol intermediates oxidize to disulfides. Preventive measures:

-

Strict inert atmosphere (N₂/Ar).

-

Addition of radical scavengers (e.g., BHT).

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, D₂O) : δ 5.21 (d, J = 9.2 Hz, H-1), 2.05 (s, NHAc), 3.45–3.70 (m, sugar protons).

-

¹³C NMR : δ 101.5 (C-1), 23.1 (NHAc), 50.8 (azide-CH₂).

-

HRMS (ESI+) : m/z calc. for C₁₄H₂₅N₄O₅S [M+H]⁺: 367.1544; found: 367.1546.

Purity Assessment

HPLC (C18 column, MeCN/H2O gradient) confirms >98% purity.

Alternative Enzymatic Approaches

Glycosynthase-Mediated Synthesis

Mutant glycosidases (e.g., TxGH116 E441G) catalyze transglycosylation with p-nitrophenyl β-D-glucopyranoside donors.

| Parameter | Value |

|---|---|

| Enzyme Loading | 1:6 (w/w, enzyme:substrate) |

| Buffer | Citrate-phosphate, pH 4.6 |

| Temperature | 45°C |

| Yield | 62% |

Industrial Production Considerations

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| Glucosamine HCl | 120 |

| NaN₃ | 85 |

| Lawesson’s Reagent | 450 |

Environmental Impact

-

E-factor : 18 (kg waste/kg product).

-

Solvent recovery (DMF) reduces E-factor to 12.

Chemical Reactions Analysis

3-Azi-1-((2-acetamido-2-deoxy-1-glucopyranosyl)thio)butane undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the azide group, using reagents like sodium azide or other nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Synthesis and Production

The synthesis of 3-Azi-1-((2-acetamido-2-deoxy-1-glucopyranosyl)thio)butane typically involves several steps:

- Preparation of the Galactopyranosyl Moiety: This step often utilizes glycosylation reactions.

- Introduction of the Acetamido Group: This is achieved through acylation reactions.

- Formation of the Azide Group: The azide can be introduced via nucleophilic substitution reactions.

In industrial settings, these laboratory methods are scaled up to optimize yield and purity while minimizing costs and environmental impact.

Chemistry

In the realm of organic synthesis, this compound serves as a versatile reagent and building block for synthesizing more complex molecules. Its azide functionality is particularly useful in click chemistry reactions, allowing for the formation of stable triazole linkages with alkyne-containing compounds.

Biology

This compound is utilized in studies focusing on carbohydrate-protein interactions. It acts as a probe to investigate biological pathways, particularly in enzyme inhibition studies. For instance, it has been shown to effectively inhibit human beta-hexosaminidase A, making it a valuable tool in understanding lysosomal enzyme functions and their roles in metabolic disorders .

Medicine

Research into the therapeutic applications of this compound is ongoing. Its potential as a drug delivery agent or as part of new pharmaceutical formulations is being explored. The compound's ability to form stable linkages with biological targets enhances its utility in drug design and development.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various other compounds. Its unique chemical properties make it suitable for creating products with specific functionalities.

Mechanism of Action

The mechanism of action of 3-Azi-1-((2-acetamido-2-deoxy-1-glucopyranosyl)thio)butane involves its interaction with specific molecular targets and pathways. The azide group can participate in click chemistry reactions, forming stable triazole linkages. The glucopyranosyl moiety may interact with carbohydrate-binding proteins, influencing various biological processes .

Comparison with Similar Compounds

Sugar Moiety Configuration

The glucopyranosyl vs. galactopyranosyl substitution profoundly impacts biological activity. β-Hexosaminidase A exhibits higher specificity for GlcNAc (glucose configuration), while β-galactosidases favor galactose derivatives. Studies demonstrate that the glucopyranosyl variant binds β-hexosaminidase A with 10-fold higher affinity compared to the galactopyranosyl analogue, as measured by competitive inhibition assays .

Photoaffinity Labeling Efficiency

The glucopyranosyl compound achieved >90% labeling efficiency for β-hexosaminidase A under optimized UV conditions, whereas the galactopyranosyl analogue showed negligible activity (<5%) toward the same enzyme. This underscores the enzyme’s strict stereochemical preference .

Stability and Reactivity

Both compounds exhibit similar thermal and pH stability due to their shared thioglycosidic linkage. However, the glucopyranosyl variant demonstrates faster nitrene-mediated crosslinking kinetics, likely due to tighter enzyme binding, which positions the azide group closer to reactive residues.

Comparative Data Table

| Property | 3-Azi-1-((GlcNAc)thio)butane | 3-Azi-1-((GalNAc)thio)butane |

|---|---|---|

| Sugar Configuration | β-D-Glucopyranosyl | β-D-Galactopyranosyl |

| Binding Affinity (Ki, μM) | 0.8 ± 0.1 | 8.2 ± 1.3 |

| Labeling Efficiency (%) | 92 ± 4 | <5 |

| Enzyme Specificity | β-Hexosaminidase A | β-Galactosidases |

Data derived from competitive inhibition assays and radiolabeling experiments .

Broader Implications of Structural Nuances

The comparison highlights that minor stereochemical changes (e.g., C4 hydroxyl orientation) can drastically alter enzyme recognition and functional outcomes. This aligns with the broader principle in glycobiology that glycan-protein interactions are highly sensitive to stereochemistry, even among epimers . While computational models often group structurally similar compounds (e.g., lumping strategies in environmental chemistry) , biological systems frequently discriminate such subtle differences, necessitating precise compound design for targeted applications.

Biological Activity

3-Azi-1-((2-acetamido-2-deoxy-1-glucopyranosyl)thio)butane is a complex organic compound with significant potential in various scientific fields, particularly in biochemistry and medicinal chemistry. Its unique structure, characterized by an azide group, an acetamido group, and a glucopyranosyl moiety, allows it to interact with biological molecules effectively.

- Molecular Formula : C12H21N3O5S

- Molecular Weight : 319.38 g/mol

- CAS Number : 141411-41-8

The biological activity of this compound is primarily attributed to its ability to participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is useful in bioconjugation and labeling studies. The acetamido and glucopyranosyl groups enhance its binding affinity to specific biological targets such as enzymes or receptors.

Interaction with Biological Molecules

Research indicates that this compound can influence various biochemical pathways. For instance, studies have shown that analogs of 2-acetamido-2-deoxy-D-glucose can inhibit the incorporation of glucosamine into glycosaminoglycans (GAGs), suggesting a potential role in modulating cellular metabolism related to GAG synthesis .

Table 1: Summary of Biological Activities

Case Studies

- Glycosaminoglycan Synthesis Inhibition : A study highlighted that certain analogs of 3-Azi reduced the incorporation of D-[3H]glucosamine into isolated GAGs significantly, indicating potential therapeutic applications in conditions where GAG synthesis is dysregulated .

- Drug Development Applications : The azide functionality allows for the development of new drug delivery systems by facilitating the attachment of therapeutic agents to targeted tissues or cells through click chemistry methodologies.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of various analogs related to this compound. These investigations have revealed:

- Concentration-dependent Effects : The inhibitory effects on GAG synthesis were found to be concentration-dependent, with certain compounds showing up to a 93% reduction in glucosamine incorporation at higher concentrations .

- Mechanistic Insights : The presence of the acetamido group appears crucial for the compound's biological activity, potentially acting as a competitive inhibitor in metabolic pathways involving glucosamine derivatives .

Comparison with Similar Compounds

| Compound Name | Key Differences |

|---|---|

| 3-Azi-1-((2-acetamido-2-deoxy-1-galactopyranosyl)thio)butane | Contains a galactopyranosyl moiety instead of glucopyranosyl. |

| 3-Azi-1-((2-acetamido-2-deoxy-1-mannopyranosyl)thio)butane | Features a mannopyranosyl moiety; different binding properties. |

Q & A

Q. What are the key structural features of 3-Azi-1-((2-acetamido-2-deoxy-1-glucopyranosyl)thio)butane that influence its reactivity?

- Methodological Answer: The compound’s reactivity is governed by its azide (-N₃), thioether (-S-), and 2-acetamido-2-deoxyglucopyranosyl groups. The azide group is highly reactive in click chemistry applications, while the thioether linkage may confer stability against enzymatic hydrolysis. The 2-acetamido group enhances solubility in polar solvents (hydrogen bond donors: 4; acceptors: 8) . The five stereocenters (determined atom stereocenters: 5) necessitate careful stereochemical control during synthesis and analysis .

Q. What spectroscopic methods are recommended for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm stereochemistry and detect rotatable bonds (6 rotatable bonds) .

- IR Spectroscopy: Identify azide (≈2100 cm⁻¹) and acetamido (≈1650 cm⁻¹) stretches.

- Mass Spectrometry (MS): Confirm molecular weight (C₁₂H₂₁N₃O₅S, theoretical MW: 319.38 g/mol) and fragmentation patterns.

- X-ray Crystallography: Resolve absolute stereochemistry if crystalline forms are obtainable .

Q. How should researchers assess the compound’s stability under varying experimental conditions?

- Methodological Answer:

- Thermal Stability: Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds.

- Hydrolytic Stability: Test in buffers (pH 4–9) at 25–37°C, monitoring azide reduction or thioether oxidation via HPLC.

- Light Sensitivity: Store in amber vials and compare degradation rates under UV/visible light exposure .

Advanced Research Questions

Q. How can contradictions in reported enzymatic stability data be resolved?

- Methodological Answer: Contradictions may arise from differences in enzyme sources (e.g., glycosidases vs. sulfatases) or assay conditions (pH, temperature). To resolve discrepancies:

Standardize Assays: Use recombinant enzymes with confirmed activity (e.g., β-N-acetylglucosaminidase) and control buffer ionic strength .

Quantitative Analysis: Employ LC-MS/MS to track degradation products (e.g., free thiols or glucosamine derivatives).

Comparative Studies: Benchmark against structurally similar compounds, such as 2-acetamido-2-deoxy-β-D-glucopyranosyl azide derivatives .

Q. What synthetic strategies address challenges in stereochemical control during synthesis?

- Methodological Answer:

- Chiral Auxiliaries: Use acetylated intermediates (e.g., 2-acetamido-3,4,6-tri-O-acetyl derivatives) to protect reactive hydroxyl groups and direct stereochemistry .

- Asymmetric Catalysis: Employ transition-metal catalysts for azide-alkyne cycloaddition (e.g., Cu(I)-ligand complexes).

- Verification: Validate stereochemical purity via NOESY NMR or chiral HPLC .

Q. How can computational modeling predict interactions with biological targets?

- Methodological Answer:

- Docking Studies: Use software like AutoDock Vina to model interactions with glycosyltransferases or lectins, focusing on hydrogen-bonding (topological polar surface area: 149 Ų) and hydrophobic regions (XLogP: -0.6) .

- Molecular Dynamics (MD): Simulate solvation effects in aqueous vs. lipid environments to predict membrane permeability.

- QSAR Analysis: Corrogate structural features (e.g., rotatable bonds, stereocenters) with observed bioactivity data .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?

- Methodological Answer: Discrepancies may stem from the compound’s amphiphilic nature (polar glucopyranosyl vs. hydrophobic butane chain). To reconcile

Partition Coefficient (LogP): Measure experimentally via shake-flask method (predicted XLogP: -0.6) .

Co-solvent Systems: Test solubility in DMSO/water or methanol/chloroform mixtures.

Dynamic Light Scattering (DLS): Assess aggregation tendencies in aqueous solutions.

Tables for Key Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₂₁N₃O₅S | |

| Hydrogen Bond Donors | 4 | |

| Topological Polar Surface Area | 149 Ų | |

| Stereocenters | 5 (determined) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.